2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile
Description
Chemical Formula: C₁₀H₆N₂O₂
Molecular Weight: 186.17 g/mol
Structural Features:
- Comprises a 1,3-dioxoisoindolin-2-yl group linked to a phenyl ring, with an acetonitrile substituent at the meta position.
- The asymmetric unit contains two independent molecules with dihedral angles of 69.0° and 77.0° between the acetonitrile and isoindole-dione moieties, indicating moderate planarity .
Synthesis: Prepared from 2-(bromomethyl)isoindoline-1,3-dione, serving as a key intermediate for tetrazolic derivatives .
Crystallography: - Crystal System: Triclinic (space group P1).
- Unit Cell Parameters:
Properties
IUPAC Name |
2-[3-(1,3-dioxoisoindol-2-yl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-9-8-11-4-3-5-12(10-11)18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMAXEIWLQXXLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Aromatic Amines with Maleic Anhydride Derivatives
The most commonly reported method for synthesizing this compound involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione core. This approach typically proceeds via:
- Reaction of the aromatic amine with maleic anhydride or substituted phthalic anhydrides.
- Cyclization under heating conditions to form the isoindoline-1,3-dione ring.
- Subsequent functionalization to introduce the acetonitrile group on the phenyl ring.
This method is favored due to its straightforwardness and the availability of starting materials.
Amidation and Substitution Reactions
Another approach involves amidation reactions using intermediates such as 2-(1,3-dioxoisoindolin-2-yl)acetic acid, which can be coupled with various amines or substituted benzyl halides to form related derivatives. The amidation is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT), carried out in solvents like chloroform or acetonitrile at room temperature or mild heating.
Detailed Preparation Methodology
Stepwise Synthesis Example
Catalyst-Free Green Synthesis
A green synthesis approach involves reduction of 3-nitrophthalic acid with hydrazine hydrate in the presence of FeCl3·6H2O at 70–75 °C, followed by reaction with acetic anhydride under reflux to form N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide intermediates. This method emphasizes eco-friendly conditions, avoiding catalysts and harsh reagents, and yields high purity products confirmed by IR, NMR, and mass spectrometry.
Industrial and Process Optimization Aspects
Industrial scale synthesis typically adapts the condensation and amidation routes with optimizations for:
- Use of organic bases such as triethylamine to neutralize salts and facilitate reactions.
- Solvents like acetic acid or acetonitrile for enhanced solubility and reaction rates.
- Elevated temperatures (around 120 °C) to promote cyclization and condensation.
- Continuous flow reactors and automated synthesis platforms to improve yield, purity, and cost-effectiveness.
Reaction Conditions and Reagents Summary
| Reaction Type | Reagents | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Condensation | Aromatic amine + maleic anhydride/phthalic anhydride | Acetic acid, organic acids | 80–120 °C | Cyclization to isoindoline-1,3-dione scaffold |
| Amidation | Intermediate acid + amine, EDC, HOBT | Chloroform, acetonitrile | Room temp to 24 h | Coupling to form amide bonds |
| Reduction (for intermediates) | Hydrazine hydrate, FeCl3·6H2O | Ethanol | 70–75 °C | Reduction of nitro to amino groups |
| Substitution | Benzyl halides | Acetonitrile | 80 °C reflux | Introduction of aryl substituents |
Research Findings and Characterization
- The synthesized compounds exhibit melting points consistent with literature values (e.g., 195-197 °C for intermediate isoindoline derivatives).
- Spectroscopic data (IR, ^1H-NMR, ^13C-NMR, mass spectrometry) confirm the presence of characteristic functional groups such as imide carbonyls (~1736 cm^-1 IR), aromatic protons, and nitrile groups.
- Reaction progress is typically monitored by thin-layer chromatography (TLC).
- Purification involves recrystallization from ethanol or ethyl acetate to achieve high purity.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Condensation of aromatic amines with maleic anhydride derivatives | Simple, direct formation of isoindoline-1,3-dione scaffold | High yield, straightforward | Requires elevated temperature, possible side reactions |
| Amidation using EDC/HOBT coupling | Versatile for introducing various substituents | Mild conditions, good selectivity | Requires coupling agents, longer reaction times |
| Catalyst-free green synthesis | Eco-friendly, avoids toxic catalysts | High purity, sustainable | May require optimization for scale-up |
| Industrial optimized processes | Use of organic bases, continuous flow reactors | Scalable, cost-effective | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create diverse derivatives.
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | Carboxylic acids, ketones | Potassium permanganate |
| Reduction | Amines | Lithium aluminum hydride |
| Substitution | Diverse functional groups | Electrophiles/nucleophiles |
Biology
- Anticancer Potential : Derivatives of this compound have shown promising anticancer activity. For instance, studies have demonstrated its ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its therapeutic potential in combating oxidative stress-related diseases.
Medicine
- Therapeutic Agent Development : Research indicates that 2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile could be developed into therapeutic agents targeting specific molecular pathways involved in cancer and other diseases.
HepG2 Cell Line Study
A study involving HepG2 cells demonstrated that treatment with this compound significantly reduced cell viability through apoptosis induction mechanisms. The activation of caspases was noted as a key factor in mediating cell death.
MCF-7 Cell Line Evaluation
Another investigation reported enhanced cytotoxicity of derivatives against MCF-7 cells compared to standard treatments like Erlotinib. This suggests potential applications in breast cancer therapy.
Mechanism of Action
The mechanism of action of 2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
Table 1: Key Properties of Target and Analogous Compounds
Structural and Functional Differences
Core Functional Groups :
- The target compound features a rigid 1,3-dioxoisoindolin-2-yl group, which enhances electron-withdrawing properties and influences π-π stacking in crystallography .
- 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile replaces the dioxoisoindolinyl with a hydroxy-oxoindolinyl group, introducing hydrogen-bonding capability for biological interactions .
Substituent Flexibility :
- The hydroxyethoxy analog (CAS 73864-61-6) has a flexible ethylene glycol chain, improving solubility in polar solvents compared to the target compound’s rigid structure .
- The discontinued propoxy-benzonitrile analog (CAS 142247-74-3) likely faced challenges due to steric hindrance from the propoxy linker, reducing synthetic yield or stability .
Crystallographic Behavior: The triclinic crystal system of the target compound contrasts with the monoclinic or orthorhombic systems common in simpler nitriles (e.g., hydroxyethoxy analog), affecting melting points and solubility .
Biological Activity
2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by an isoindoline-1,3-dione moiety linked to a phenyl ring and an acetonitrile group. This structural configuration contributes to its distinct reactivity and biological properties. The synthesis typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, resulting in the formation of the isoindoline scaffold.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival pathways. By binding to the active site of EGFR, it effectively blocks downstream signaling that contributes to tumor growth.
- Antioxidant Activity : Derivatives of this compound exhibit significant antioxidant properties, which can mitigate oxidative stress in cells, potentially preventing cellular damage and contributing to its anticancer effects .
Biological Activity and Therapeutic Applications
Research indicates that this compound and its derivatives possess various biological activities:
- Anticancer Potential : Several studies have demonstrated the efficacy of this compound in inhibiting cancer cell lines. For instance, it has shown promising results against HepG2 liver cancer cells, indicating its potential as a therapeutic agent in oncology .
- Pharmacological Screening : In vitro assays have revealed that compounds similar to this compound exhibit significant inhibitory effects on cancer cell proliferation. For example, certain derivatives have been tested for their ability to induce apoptosis in breast cancer cell lines such as MCF-7 .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other isoindoline derivatives:
| Compound Type | Biological Activity | Notes |
|---|---|---|
| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs | Anticancer properties | Similar mechanism involving EGFR inhibition |
| N-isoindoline-1,3-diones | Diverse applications in pharmaceuticals | Notable for their reactivity and potential therapeutic uses |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- HepG2 Cell Line Study : A study demonstrated that this compound significantly reduced cell viability in HepG2 cells through apoptosis induction mechanisms involving caspase activation .
- MCF-7 Cell Line Evaluation : Another investigation reported that derivatives showed enhanced cytotoxicity against MCF-7 cells compared to standard treatments like Erlotinib, suggesting a potential role in breast cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution starting from 2-(bromomethyl)isoindoline-1,3-dione. The bromine atom is displaced by a nitrile-bearing phenyl group under basic conditions, yielding the target compound. Key intermediates include the bromomethyl precursor, which is critical for introducing the dioxoisoindolinyl moiety . For analogous systems, electrophilic attack on 3-oxo-propionitriles followed by cyclization under basic conditions has also been reported, though reaction yields depend on solvent polarity and temperature optimization .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For this compound, crystallographic data reveal two independent molecules in the asymmetric unit, with dihedral angles between the acetonitrile group and the isoindole-dione ring ranging from 69.0° to 77.0°. These angles indicate steric hindrance and electronic effects influencing molecular conformation . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight.
Advanced Research Questions
Q. How do computational methods like Density Functional Theory (DFT) enhance understanding of the compound’s electronic properties and reactivity?
- Methodological Answer : DFT studies can model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack. For structurally similar acetonitrile derivatives, DFT has been used to calculate charge distribution, dipole moments, and bond dissociation energies, which correlate with experimental reactivity in cyclization or substitution reactions . Comparative analysis of experimental vs. computational dihedral angles (e.g., crystallography vs. DFT) can identify steric or electronic discrepancies requiring further investigation .
Q. What experimental strategies address contradictions between synthetic yields and theoretical predictions for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or transition-state stabilization. For example, if DFT predicts high reactivity at a specific site but synthetic yields are low, solvent polarity or byproduct formation (e.g., hydrolysis of the nitrile group) may need optimization. Systematic variation of reaction conditions (temperature, solvent, catalyst) combined with in situ monitoring (e.g., LC-MS) can resolve such contradictions .
Q. How can the environmental fate and ecotoxicological impact of this compound be assessed in multidisciplinary research?
- Methodological Answer : Follow methodologies from environmental chemistry frameworks like Project INCHEMBIOL, which include:
- Physical-chemical profiling : Measure logP (lipophilicity), solubility, and photodegradation rates to model environmental persistence.
- Biotic/abiotic transformations : Use LC-HRMS to identify degradation products in simulated environmental matrices (e.g., soil, water).
- Toxicity assays : Conduct cell-based (e.g., cytotoxicity in human/animal cell lines) and ecotoxicological tests (e.g., Daphnia magna mortality assays) .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze crystallographic data when multiple conformers are present in the asymmetric unit?
- Answer : When two independent molecules exhibit differing dihedral angles (e.g., 69.0° vs. 77.0°), perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Pair this with DFT-based conformational energy scans to determine if the observed conformers represent energy minima or kinetic trapping during crystallization .
Q. What analytical workflows are recommended for validating synthetic purity and byproduct identification?
- Answer : Combine chromatographic (HPLC/GC) and spectroscopic methods:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
